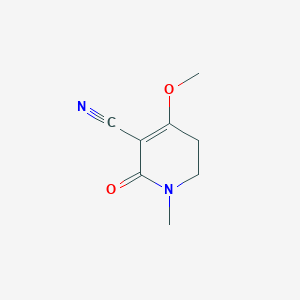
4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of functional groups such as methoxy, methyl, oxo, and nitrile makes it a versatile molecule for chemical transformations and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, the nitrile group can be introduced through a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : The methoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrile group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. Additionally, the compound can modulate receptor activity by mimicking endogenous ligands, leading to altered cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide
- 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
- The presence of the nitrile group in 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile distinguishes it from other similar compounds, providing unique reactivity and potential biological activity.
- Its structural features allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H2,1-2H3 |
InChI 键 |
YQISINGDCYNORP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=C(C1=O)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

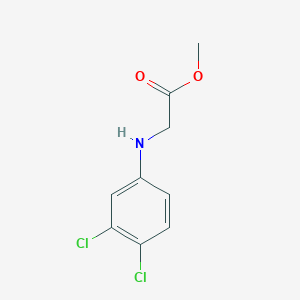
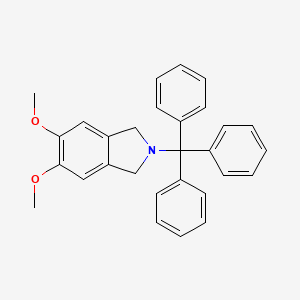
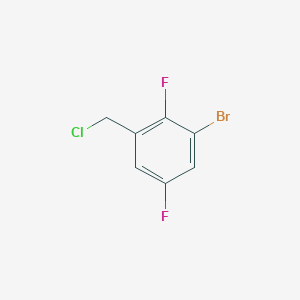
![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)


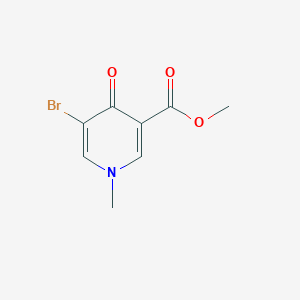
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
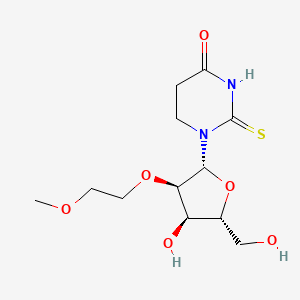

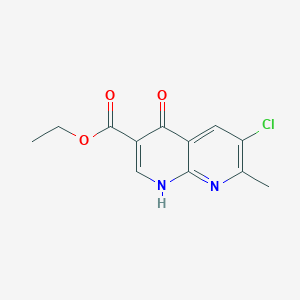
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
